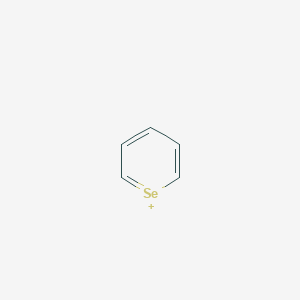

Selenopyrylium

描述

Structure

2D Structure

属性

CAS 编号 |

407-84-1 |

|---|---|

分子式 |

C5H5Se+ |

分子量 |

144.06 g/mol |

IUPAC 名称 |

selenopyran-1-ium |

InChI |

InChI=1S/C5H5Se/c1-2-4-6-5-3-1/h1-5H/q+1 |

InChI 键 |

GSMVXZUBBCEROW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=[Se+]C=C1 |

产品来源 |

United States |

生物活性

Selenopyrylium compounds, a class of heterocyclic compounds containing selenium, have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological effects, synthesis methods, and research findings related to this compound.

Chemical Structure and Synthesis

This compound compounds are characterized by a five-membered ring structure that includes selenium. The synthesis of these compounds can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic reactions involving selenium sources. Recent studies have focused on optimizing these synthesis pathways to enhance yields and purity.

Table 1: Common Synthesis Methods for this compound Compounds

Biological Activities

Research has demonstrated that this compound compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

This compound salts have shown significant antimicrobial effects against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

This compound derivatives have been investigated for their potential in photodynamic therapy (PDT). They act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. A notable study highlighted the effectiveness of a specific this compound compound in reducing tumor growth in vivo models, demonstrating its potential as an antitumor agent .

Case Study: Photodynamic Therapy with this compound

- Objective: To evaluate the effectiveness of this compound as a photosensitizer in PDT.

- Method: Administered to tumor-bearing mice followed by light exposure.

- Results: Significant reduction in tumor size compared to control groups.

- Conclusion: this compound shows promise as an effective agent in cancer treatment protocols.

The biological activity of this compound compounds is attributed to their ability to interact with cellular components and generate ROS. This property is particularly important for their anticancer effects, as ROS can damage cellular structures leading to cell death.

Table 2: Mechanisms of Action of this compound Compounds

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anticancer | Induction of apoptosis via ROS generation | |

| Antioxidant | Scavenging free radicals |

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Antioxidant Effects: Research indicates that this compound compounds can scavenge free radicals, thereby providing protective effects against oxidative stress .

- Cellular Uptake and Distribution: Investigations into the pharmacokinetics of these compounds reveal favorable absorption profiles, enhancing their therapeutic potential .

- Toxicity Assessments: Studies assessing the toxicity levels indicate that while effective against pathogens and tumors, appropriate dosing is crucial to minimize side effects .

相似化合物的比较

Comparison with Pyrylium and Thiopyrylium

Electronic and Structural Properties

Density Functional Theory (DFT) studies reveal that selenopyrylium (3) exhibits a lower electron density at the chalcogen center compared to pyrylium (1) and thiopyrylium (2), attributed to selenium’s lower electronegativity. This property enhances its ability to polarize electron density during anion interactions (e.g., with Cl⁻), as shown by binding energy calculations (BP86-D3/def2-TZVPD level) .

Spectroscopic Behavior

UV-Vis spectra demonstrate bathochromic shifts in this compound compared to pyrylium. For instance, cyanine dyes incorporating this compound cations absorb at longer wavelengths (deeper color) due to increased conjugation and reduced HOMO-LUMO gaps. Thiopyrylium derivatives exhibit intermediate shifts between pyrylium and this compound .

Reactivity and Stability

Pyrylium salts are generally more stable than this compound analogs under ambient conditions. However, this compound’s reactivity can be modulated by substituents: bulky groups at C-2 stabilize the cation, while primary alkyl groups lead to decomposition via selenide extrusion . Thiopyrylium salts show intermediate stability, resisting oxidation better than pyrylium but less so than this compound in fused systems .

Comparison with Other Selenium Heterocycles

Ebselen

Ebselen, a non-aromatic selenium-containing heterocycle, exhibits antioxidant and antimicrobial activity but lacks the π-conjugation of this compound.

Selenoxanthene

Selenoxanthene, a fused tricyclic selenium analog, shares this compound’s bathochromic absorption but lacks cationic charge. Its antimicrobial activity against Staphylococcus aureus is superior to this compound derivatives, though both show minimal inhibition of Escherichia coli .

Data Tables

Table 1: Spectroscopic and Electronic Properties

| Property | Pyrylium | Thiopyrylium | This compound | |

|---|---|---|---|---|

| λₘₐₓ (nm) in cyanine dyes | 450–500 | 500–550 | 550–600 | |

| HOMO-LUMO Gap (eV) | 6.2 | 5.8 | 5.3 | |

| Anion Binding Energy (Cl⁻, kcal/mol) | 18.5 | 21.3 | 24.7 |

Table 2: Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。